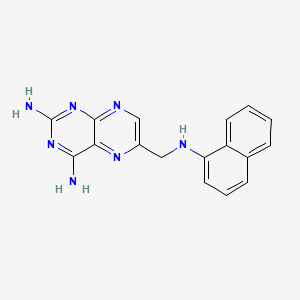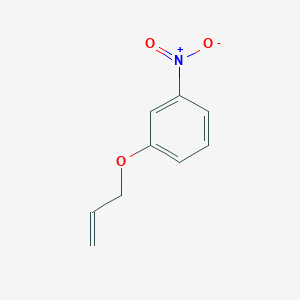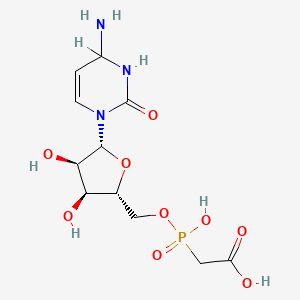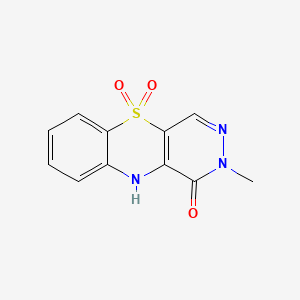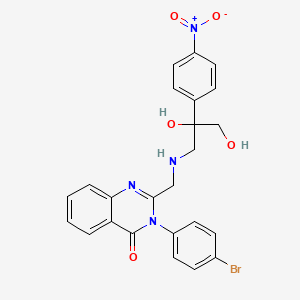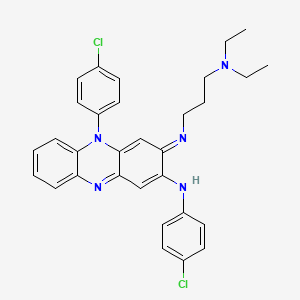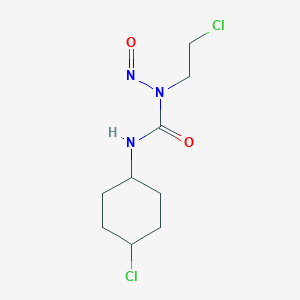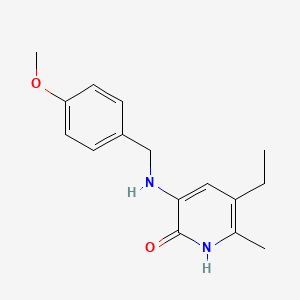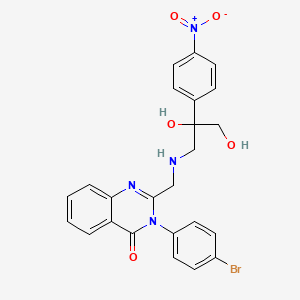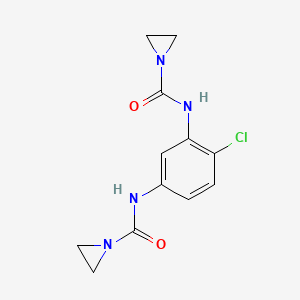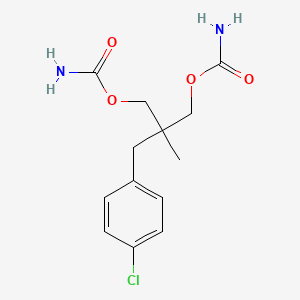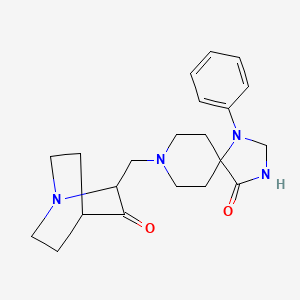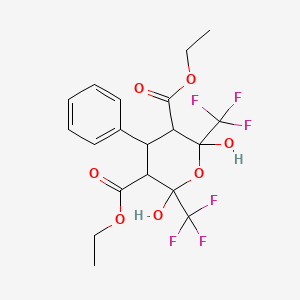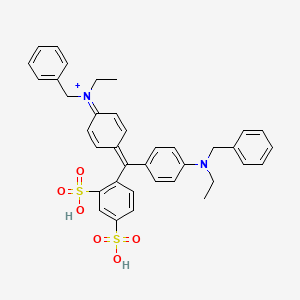
Acid Blue 7 free acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Blue 7 free acid, also known as Acid Blue 7, is a synthetic dye belonging to the triarylmethane family. It is widely used in various industries, including textiles, paper, and biological staining. The compound is known for its vibrant blue color and is often used in applications requiring a stable and intense dye.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 7 involves the catalytic oxidation of the corresponding leuco acid. A common method includes mixing silicotungstic acid with copper oxide as a catalyst and using aqueous hydrogen peroxide (30%) as an oxidizing agent. The reaction proceeds at 95°C for 45 minutes and is viable for a 10 g-scale synthesis .
Industrial Production Methods
In industrial settings, the production of Acid Blue 7 typically involves large-scale oxidation reactions. The leuco acid and sodium carbonate are dissolved in water, and the catalyst solution is prepared separately. The oxidation reaction is carried out by adding 30% hydrogen peroxide in a controlled manner .
Análisis De Reacciones Químicas
Types of Reactions
Acid Blue 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the leuco acid to form Acid Blue 7 is a key reaction in its synthesis.
Common Reagents and Conditions
Reduction: The compound can be reduced back to its leuco form using reducing agents like sodium dithionite.
Substitution: Acid Blue 7 can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Major Products
The major product of the oxidation reaction is Acid Blue 7 itself. Reduction reactions yield the corresponding leuco acid, while substitution reactions produce various substituted derivatives of Acid Blue 7.
Aplicaciones Científicas De Investigación
Acid Blue 7 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titrations.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Utilized in diagnostic assays and as a marker in various medical tests.
Mecanismo De Acción
The mechanism of action of Acid Blue 7 involves its interaction with various molecular targets. In biological staining, the dye binds to specific cellular components, allowing for visualization under a microscope. The pathways involved in its action include binding to proteins and nucleic acids, which enhances the contrast in stained samples.
Comparación Con Compuestos Similares
Acid Blue 7 is compared with other triarylmethane dyes such as crystal violet and malachite green. While all these dyes share a similar core structure, Acid Blue 7 is unique due to its specific substituents, which confer its distinct blue color. Similar compounds include:
Crystal Violet: Known for its purple color and used in Gram staining.
Malachite Green: A green dye used in aquaculture and as a biological stain.
Acid Blue 7 stands out for its stability and intense color, making it a preferred choice in applications requiring a reliable and vibrant dye.
Propiedades
Número CAS |
1039452-58-8 |
|---|---|
Fórmula molecular |
C37H37N2O6S2+ |
Peso molecular |
669.8 g/mol |
Nombre IUPAC |
benzyl-[4-[[4-[benzyl(ethyl)amino]phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-ethylazanium |
InChI |
InChI=1S/C37H36N2O6S2/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45)/p+1 |
Clave InChI |
VUXVWHOCQSLYRN-UHFFFAOYSA-O |
SMILES canónico |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



